

Application Note: Quantitative Profiling of Ethyl 5-methylnicotinate

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Compound of Interest

Compound Name: Ethyl 5-methylnicotinate

CAS No.: 20826-02-2

Cat. No.: B1588889

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Methodologies: HPLC-UV/DAD & GC-MS (EI)

Executive Summary

Ethyl 5-methylnicotinate (CAS: 30733-23-4) serves a dual critical role in modern chemistry: as a high-value intermediate in the synthesis of kinase inhibitors (pharmaceuticals) and as a semiochemical attractant analog in agrochemical research (targeting Thysanoptera species).

This guide addresses the specific analytical challenges posed by this molecule:

- The "Pyridine Problem": The basic nitrogen atom () interacts with free silanols on silica-based HPLC columns, causing severe peak tailing.
- Thermal Stability: While volatile, the ester linkage requires careful GC inlet optimization to prevent thermal degradation during trace analysis.
- Matrix Interference: Distinguishing the analyte from structurally similar metabolites (e.g., 5-methylnicotinic acid) in biological or environmental matrices.

Physicochemical Context & Analytical Strategy

Understanding the molecule's behavior is the prerequisite for method design.

Property	Value	Analytical Implication
Molecular Formula	ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">	MW = 165.19 g/mol . Amenable to low-mass MS cutoff.
Boiling Point	~246°C	High enough for standard GC split/splitless injection.
Log P	~1.8 - 2.1	Moderately lipophilic. Ideal for Reverse Phase (C18) LC.
Basicity ()	~5.2 (Pyridine N)	CRITICAL: At neutral pH, partial ionization occurs, leading to poor peak shape.
UV Max	~260-270 nm	Strong chromophore (pyridine ring) allows sensitive UV detection.

Strategic Decision: HPLC vs. GC

- Use HPLC-UV for purity assays, stability studies (hydrolysis monitoring), and high-concentration pharmaceutical formulations.
- Use GC-MS for trace residue analysis (agricultural runoff), volatile profiling, and complex mixture deconvolution.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and degradation monitoring.

The "Silanol Suppression" Strategy

Standard C18 columns often fail with pyridine derivatives due to ion-exchange interactions with residual silanols (

). To mitigate this, we employ a Low pH + Ion Suppression approach.

Mechanism: At pH 2.5, the pyridine nitrogen is protonated (

), but the surface silanols are largely neutral (

), preventing the strong ionic attraction that causes tailing.

Method Parameters[1][2]

- Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column), 4.6 x 150 mm, 3.5 μ m.
 - Why: "Eclipse" style columns have extra dense bonding to cover silanols.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.[1][2]
- Column Temp: 30°C (Controls viscosity and improves reproducibility).
- Detection: DAD/UV at 262 nm (Reference 360 nm).
- Injection Volume: 5-10 μ L.

Gradient Profile

Time (min)	% Mobile Phase B	Event
0.0	10	Initial equilibration
10.0	60	Linear gradient elution of analyte
12.0	90	Column wash (remove hydrophobic impurities)
12.1	10	Re-equilibration
15.0	10	Ready for next injection

Troubleshooting Peak Shape

If tailing persists (

), add 20 mM Triethylamine (TEA) to the aqueous buffer and adjust pH to 2.5 with phosphoric acid. TEA acts as a "sacrificial base," blocking silanols more effectively than the analyte.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Trace identification and structural confirmation.[3]

Fragmentation Logic (EI Source)

Under Electron Impact (70 eV), **Ethyl 5-methylnicotinate** follows a predictable fragmentation pathway useful for library matching.

- Molecular Ion (): m/z 165 (Distinct).
- Base Peak: Often m/z 137 (Loss of Ethylene via McLafferty rearrangement or loss of Ethyl group).
- Diagnostic Fragment: m/z 120 (Loss of Ethoxy group

, forming the acylium ion).

Method Parameters[1][2]

- System: Agilent 7890/5977 (or equivalent single quad).
- Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25 μ m.
 - Why: Standard non-polar phase provides excellent separation based on boiling point.
- Inlet: Splitless (for trace) or Split 20:1 (for purity). Temp: 250°C.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Transfer Line: 280°C.[4]
- Source Temp: 230°C.

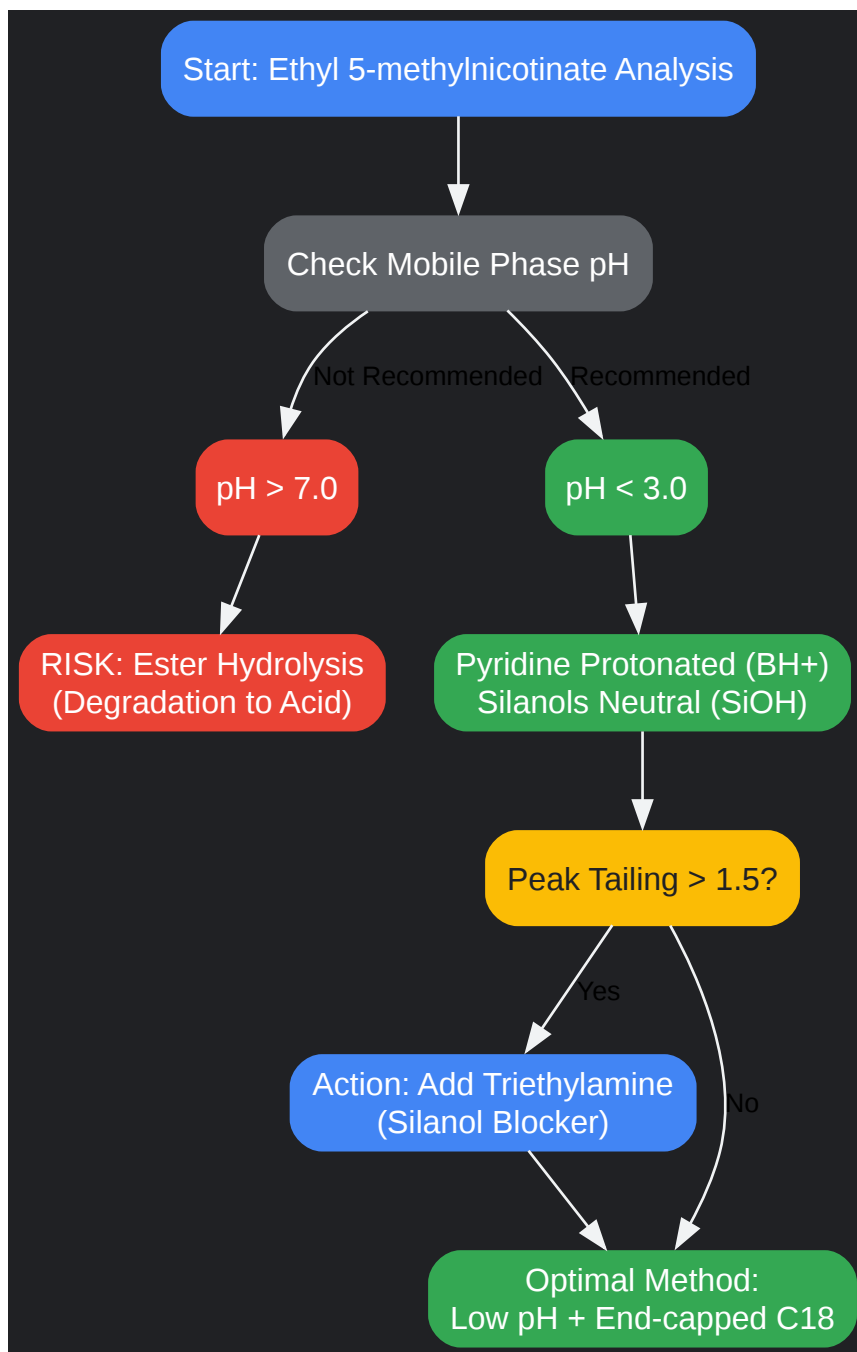
Temperature Program

- Hold: 60°C for 1 min (Solvent delay).
- Ramp 1: 15°C/min to 200°C.
- Ramp 2: 25°C/min to 280°C.
- Hold: 3 min at 280°C.

Visualizing the Workflows

Diagram 1: HPLC Method Development Logic

This decision tree guides the researcher through optimizing the separation of basic pyridine esters.

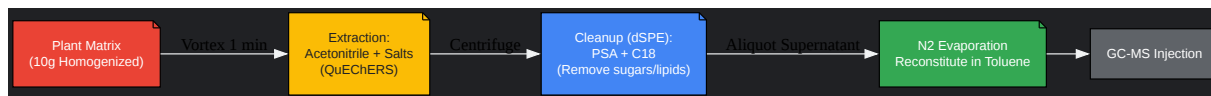


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Caption: Logic flow for mitigating pyridine-silanol interactions while preserving the ester moiety.

Diagram 2: Sample Preparation Workflow (Agro-Residue)

For extracting the analyte from plant matrices (e.g., leaves, fruits) for GC-MS analysis.



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Caption: Modified QuEChERS protocol optimized for intermediate polarity nitrogenous esters.

References & Authority

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